1-Mercapto-2-propanone

Catalog No.
S564010
CAS No.
24653-75-6
M.F
C3H6OS
M. Wt
90.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mercapto-2-propanone

CAS Number

24653-75-6

Product Name

1-Mercapto-2-propanone

IUPAC Name

1-sulfanylpropan-2-one

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3

InChI Key

USVCRBGYQRVTNK-UHFFFAOYSA-N

SMILES

CC(=O)CS

Solubility

soluble in oil and alcohol

Canonical SMILES

CC(=O)CS

Description

The exact mass of the compound 1-Mercapto-2-propanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oil and alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Mercapto-2-propanone, also known as 2-propanone-1-mercapto, is an organosulfur compound with the molecular formula C3H6OSC_3H_6OS. This compound features a thiol group (-SH) attached to a propanone backbone, which grants it unique chemical properties. Its structure can be represented as follows:

text
O ||CH3-C-CH2-SH

The presence of both a carbonyl group and a thiol group makes 1-mercapto-2-propanone an interesting compound in various chemical and biological contexts.

Due to its functional groups:

  • Nucleophilic Addition: The thiol group can act as a nucleophile, allowing it to react with electrophiles, including alkyl halides and carbonyl compounds.
  • Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thioacetals, which are useful intermediates in organic synthesis.

Research indicates that 1-mercapto-2-propanone exhibits biological activities, particularly in flavor chemistry. It is noted for its role as a flavoring agent, contributing to the characteristic aroma of roasted pork and other cooked meats . The compound's biological relevance extends to its potential antioxidant properties, although more detailed studies are required to fully elucidate these effects.

Several methods are available for synthesizing 1-mercapto-2-propanone:

  • From Propanone: Reacting propanone with hydrogen sulfide in the presence of a catalyst can yield 1-mercapto-2-propanone.
  • Via Thiol Addition: A nucleophilic addition of thiols to carbonyl compounds can also produce this mercapto compound.
  • Maillard Reaction: It can form during the Maillard reaction between reducing sugars and amino acids, particularly under heat .

1-Mercapto-2-propanone has various applications across different fields:

  • Flavoring Agent: Widely used in the food industry for its sweet odor and flavor-enhancing properties.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent and Stabilizer: Employed in formulations requiring stabilization or solvation properties .

Interaction studies involving 1-mercapto-2-propanone often focus on its reactivity with other compounds. For instance:

  • Reactivity with Amino Acids: It can interact with amino acids in food products, influencing flavor profiles through complex formation.
  • Antioxidant Studies: Research indicates potential interactions with free radicals, suggesting a role in antioxidant mechanisms, although specific pathways remain to be clarified.

Several compounds share structural similarities with 1-mercapto-2-propanone. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-Mercapto-2-butanoneCH3C(=O)CH2SHLarger alkyl chain; different flavor profile
3-Mercapto-2-pentanoneCH3(CH2)C(=O)CH2SHSimilar reactivity but longer carbon chain
2-MercaptoacetophenoneC6H5C(=O)CH2SHAromatic ring; used in fragrance applications
1-Mercapto-2-propanolCH3CH(OH)CH2SHHydroxyl group instead of carbonyl; different uses

1-Mercapto-2-propanone is unique due to its specific combination of functional groups, which allows it to act as both a flavoring agent and a chemical intermediate effectively. Its distinct reactivity patterns set it apart from other mercaptans and ketones.

Physical Description

Solid
colourless to pale yellow liquid

XLogP3

0.3

Density

0.817-0.847

Melting Point

112-114°C

UNII

YAZ3C89IVG

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 127 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 127 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24653-75-6

Wikipedia

1-mercapto-2-propanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-07-20

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